Enthalpy of Formation: Bicycloheptane vs. Cyclohexane
The bicyclo[4.1.0]heptane scaffold exhibits a dramatically higher gas-phase enthalpy of formation compared to cyclohexane. The ΔfH°gas for bicyclo[4.1.0]heptane is +2 ± 4.2 kJ/mol [1], while cyclohexane has ΔfH°gas = −123.1 kJ/mol [2]. This ~125 kJ/mol difference reflects the ring strain energy stored in the fused cyclopropane ring, providing thermodynamic driving force for ring-opening reactions unavailable to simple cyclohexane-based building blocks.
| Evidence Dimension | Gas-phase enthalpy of formation (ΔfH°gas) |
|---|---|
| Target Compound Data | +2 ± 4.2 kJ/mol (bicyclo[4.1.0]heptane parent) |
| Comparator Or Baseline | Cyclohexane: −123.1 kJ/mol |
| Quantified Difference | ~125 kJ/mol (~30 kcal/mol) |
| Conditions | Gas phase, 298 K, standard state |
Why This Matters
The ~125 kJ/mol thermodynamic gap enables strain-release-driven synthetic transformations that are energetically inaccessible with strain-free cyclohexane analogs, expanding the scope of feasible reactions.
- [1] NIST Chemistry WebBook. Bicyclo[4.1.0]heptane. ΔfH°gas data from Chang, McNally, et al., 1970. View Source
- [2] Cyclohexane (data page). Wikipedia. Std enthalpy change of formation, ΔfH°gas = −123.1 kJ/mol. View Source
